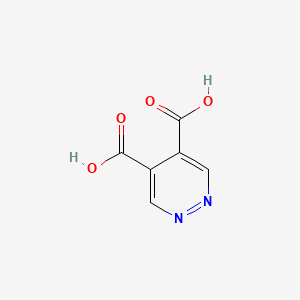

Pyridazine-4,5-dicarboxylic Acid

Description

The exact mass of the compound Pyridazine-4,5-dicarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridazine-4,5-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazine-4,5-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-8-2-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTBTTMXMPXJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423509 | |

| Record name | Pyridazine-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59648-14-5 | |

| Record name | Pyridazine-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridazine-4,5-dicarboxylic acid chemical properties

An In-depth Technical Guide to Pyridazine-4,5-dicarboxylic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pyridazine-4,5-dicarboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core chemical properties, synthetic pathways, characteristic reactivity, and key applications, offering field-proven insights beyond a simple data summary.

Introduction and Molecular Overview

Pyridazine-4,5-dicarboxylic acid (IUPAC Name: pyridazine-4,5-dicarboxylic acid) is an aromatic heterocyclic compound featuring a pyridazine core substituted with two carboxylic acid groups on adjacent carbon atoms.[1] This specific arrangement of functional groups imparts a unique combination of reactivity, coordination capability, and structural rigidity, making it a valuable building block for more complex molecular architectures.

The pyridazine ring, an electron-deficient diazine, significantly influences the properties of the carboxylic acid groups, while the di-acid functionality provides multiple reaction sites for derivatization or for acting as a bidentate ligand in coordination chemistry. Its role as a synthon is particularly pronounced in the development of novel pharmaceutical agents and functional materials like metal-organic frameworks (MOFs).[2][3] The pyridazine scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous bioactive molecules with applications ranging from anticancer to antihypertensive agents.[4][5]

Core Compound Identifiers

| Identifier | Value | Reference |

| IUPAC Name | pyridazine-4,5-dicarboxylic acid | [1] |

| CAS Number | 59648-14-5 | [1][6] |

| Molecular Formula | C₆H₄N₂O₄ | [1][6] |

| Molecular Weight | 168.11 g/mol | [1][6] |

| Canonical SMILES | C1=C(C(=CN=N1)C(=O)O)C(=O)O | [1] |

| InChIKey | YRTBTTMXMPXJBB-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Pyridazine-4,5-dicarboxylic acid are dictated by the interplay between the electron-deficient aromatic ring and the two acidic functional groups.

Key Physicochemical Data

| Property | Value | Notes |

| Melting Point | >210 °C (with decomposition) | The high melting point is indicative of strong intermolecular hydrogen bonding in the solid state.[7][8] |

| pKa (Predicted) | 1.39 ± 0.10 | This predicted value suggests the first proton is strongly acidic, influenced by the electron-withdrawing pyridazine ring.[8] |

| Topological Polar Surface Area (TPSA) | 100 Ų | This value suggests moderate cell permeability characteristics.[1] |

| Appearance | White to off-white solid | [8] |

Acidity and Solubility

The two adjacent carboxylic acid groups are significantly influenced by the electron-withdrawing nature of the pyridazine ring. The first dissociation constant (pKa₁) is expected to be quite low, rendering the compound a relatively strong organic acid. The proximity of the two carboxylates means the second dissociation (pKa₂) will be considerably higher due to electrostatic repulsion. The compound is poorly soluble in nonpolar organic solvents but shows solubility in polar protic solvents and aqueous bases via salt formation.

Thermal Stability

Thermogravimetric analysis (TGA) of related heterocyclic dicarboxylic acids suggests that decomposition begins with decarboxylation.[9][10] For Pyridazine-4,5-dicarboxylic acid, thermal degradation is reported to occur above 210 °C, likely initiating with the loss of CO₂ from the carboxylic acid groups, followed by the breakdown of the heterocyclic ring at higher temperatures.[7][8]

Spectroscopic Profile

While specific spectral data is not universally published, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Two signals would be expected in the aromatic region for the two protons on the pyridazine ring. A broad singlet at a high chemical shift (>10 ppm) would correspond to the acidic carboxylic protons.

-

¹³C NMR: Six distinct signals are expected: two for the CH carbons of the ring, two for the quaternary carbons bearing the carboxyl groups, and two for the carboxyl carbons themselves.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and C=N and C=C stretching vibrations from the pyridazine ring (around 1400-1600 cm⁻¹).

Synthesis and Purification

Pyridazine-4,5-dicarboxylic acid is typically prepared through the oxidation of a suitable precursor or the hydrolysis of its corresponding ester or amide derivatives. A common and effective route starts from the commercially available pyridazine.

Synthetic Workflow: From Pyridazine

One established pathway involves the radical bis-ethoxycarbonylation of pyridazine, followed by hydrolysis of the resulting diethyl ester. This method, based on the Minisci reaction, provides a direct entry to the 4,5-disubstituted pyridazine system.[11]

Caption: Synthetic workflow from pyridazine to the target acid.

Experimental Protocol: Hydrolysis of Diethyl Pyridazine-4,5-dicarboxylate

Causality: This protocol describes the final hydrolysis step. The choice of a strong base (NaOH) is essential to ensure complete saponification of both sterically unhindered ester groups. Subsequent acidification with a strong acid (HCl) is required to protonate the dicarboxylate salt and precipitate the neutral dicarboxylic acid product.

-

Saponification: Suspend Diethyl Pyridazine-4,5-dicarboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed. The solution should become homogeneous as the disodium salt is formed.

-

Cooling: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise with continuous stirring. The pH of the solution should be adjusted to ~1-2. A precipitate of Pyridazine-4,5-dicarboxylic acid will form.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold ethanol or acetone. Dry the product under vacuum at 60-80 °C to yield the final acid.

Self-Validation: The protocol's success is validated by the formation of a precipitate upon acidification, which is characteristic of converting a soluble carboxylate salt to its less soluble neutral acid form. The final product's purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Chemical Reactivity and Mechanistic Insights

The reactivity of Pyridazine-4,5-dicarboxylic acid is dominated by its carboxylic acid groups and its ability to form a highly reactive cyclic anhydride intermediate.

Formation of Pyridazine-4,5-dicarboxylic Anhydride

The adjacent positioning of the two carboxyl groups allows for the facile formation of the corresponding five-membered cyclic anhydride upon heating or treatment with a dehydrating agent like acetic anhydride. This anhydride is a powerful electrophile and a key synthon for further transformations.

Reactivity towards Binucleophiles: Spirocyclization

Pyridazine-4,5-dicarboxylic anhydride is a versatile precursor for constructing complex heterocyclic systems. It readily reacts with 1,3- and 1,4-binucleophiles (e.g., o-phenylenediamine, ethylenediamine, N,N'-diphenylguanidine) to yield novel spiro compounds.[12][13]

The reaction with o-phenylenediamine, for instance, involves an initial nucleophilic attack by one amino group on a carbonyl carbon of the anhydride, opening the ring. A subsequent intramolecular condensation of the second amino group onto the remaining carbonyl group leads to the formation of a new quinoxaline ring system spiro-fused to the pyridazine core.[12]

Caption: Mechanism of spirocyclization with a binucleophile.

This reactivity provides a reliable and often high-yielding route to complex scaffolds that are of significant interest in drug discovery due to their rigid, three-dimensional structures.[13]

Applications in Research and Development

Scaffold for Medicinal Chemistry

The pyridazine core is a bioisostere for other aromatic systems and is frequently incorporated into molecules to modulate physicochemical properties and target interactions.[2] Pyridazine-4,5-dicarboxylic acid serves as a decorated starting material for building libraries of compounds for screening. Derivatives have been explored for various therapeutic areas, including oncology, where the pyridazine motif is found in several kinase inhibitors and other anticancer agents.[5]

Ligand for Coordination Polymers and MOFs

As a dicarboxylic acid, the molecule is an excellent candidate to act as an organic linker or ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[3] The two carboxylate groups can coordinate to metal ions, while the two nitrogen atoms of the pyridazine ring can also act as coordination sites, allowing for the formation of diverse and stable multidimensional networks with potential applications in gas storage, catalysis, and sensing.

Safety and Handling

Pyridazine-4,5-dicarboxylic acid requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[8]

References

-

Title: Pyridazine-4,5-dicarboxylic Acid | C6H4N2O4 | CID 6417081 Source: PubChem URL: [Link]

-

Title: reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions Source: ResearchGate URL: [Link]

-

Title: Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview Source: Molecules (MDPI) via PMC, NIH URL: [Link]

-

Title: A new facile synthesis of 5-aminopyridazine-4-carboxylic acid Source: ResearchGate URL: [Link]

-

Title: Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid, 6-((4-chlorophenyl)methyl)... Source: PubChem URL: [Link]

-

Title: (PDF) Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2 Source: ResearchGate URL: [Link]

-

Title: Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H) Source: ResearchGate URL: [Link]

-

Title: Pyridazine-4,5-dicarboxylic acid (C6H4N2O4) Source: PubChemLite URL: [Link]

-

Title: Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials Source: WUR eDepot URL: [Link]

-

Title: Synthesis, thermal property and antifungal evaluation of pyrazine esters Source: SpringerLink URL: [Link]

-

Title: X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex Source: ResearchGate URL: [Link]

-

Title: Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies Source: MDPI URL: [Link]

-

Title: Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 Source: PubChem URL: [Link]

-

Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: RSC Medicinal Chemistry via PMC, NIH URL: [Link]

-

Title: Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol Source: Chemical Papers URL: [Link]

-

Title: Pyridazine Source: University of Florida URL: [Link]

-

Title: Pyridazine-4,5-dicarboxylic acid 59648-14-5,Purity96%_APOLLO-NMR Source: MOLBASE URL: [Link]

-

Title: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules Source: PubMed URL: [Link]

-

Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: Scirp.org URL: [Link]

-

Title: Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents Source: Hilaris Publisher URL: [Link]

-

Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu URL: [Link]

-

Title: 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 Source: PubChem URL: [Link]

-

Title: Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability Source: BMC Chemistry via PMC, NIH URL: [Link]

-

Title: Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966) Source: Human Metabolome Database URL: [Link]

Sources

- 1. Pyridazine-4,5-dicarboxylic Acid | C6H4N2O4 | CID 6417081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. PYRIDAZINE-4,5-DICARBOXYLIC ACID | 59648-14-5 [chemicalbook.com]

- 8. PYRIDAZINE-4,5-DICARBOXYLIC ACID | 59648-14-5 [amp.chemicalbook.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. benchchem.com [benchchem.com]

- 11. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Synthesis of Pyridazine-4,5-dicarboxylic acid from maleic anhydride

An In-depth Technical Guide for the Synthesis of Pyridazine-4,5-dicarboxylic Acid from Maleic Anhydride

Abstract

This technical guide provides a comprehensive, chemically-grounded methodology for the synthesis of Pyridazine-4,5-dicarboxylic acid, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. Recognizing the synthetic challenge posed by the specified starting material, maleic anhydride, this document outlines a robust, multi-step pathway. The synthesis leverages a strategic combination of a Diels-Alder cycloaddition to construct a key cyclic intermediate, followed by oxidative cleavage to generate the requisite 1,4-dicarbonyl precursor. Subsequent cyclocondensation with hydrazine and final aromatization yield the target molecule. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and strategic considerations that govern each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic cascade.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged structural motif in medicinal chemistry. Its unique physicochemical properties—including a significant dipole moment, dual hydrogen-bond accepting capability, and inherent polarity—make it a valuable component in the design of molecules intended for specific biological target interactions.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, and while not yet ubiquitous in marketed drugs, the scaffold is increasingly prevalent in clinical trials, signaling its growing importance in drug discovery.[1][2] Pyridazine-4,5-dicarboxylic acid, in particular, serves as a versatile synthon for creating more complex molecules, including spirocyclic systems and fused heterocycles with potential therapeutic applications.[3][4][5]

The synthesis of this target from a simple, commodity chemical like maleic anhydride presents a classic problem in synthetic strategy: the transformation of a readily available C4 building block into a functionalized six-membered aromatic heterocycle. This guide elucidates a logical and efficient pathway to achieve this transformation.

Synthetic Strategy: A Multi-Step Approach

A direct condensation of maleic anhydride with hydrazine does not yield the desired product; under most conditions, this reaction produces maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a constitutional isomer of the target's precursor.[6][7][8] Therefore, a more strategic approach is required to correctly position the functional groups for the final cyclization.

Our strategy is a three-part sequence:

-

Construction of a Latent 1,4-Dicarbonyl System: We employ a Diels-Alder reaction between maleic anhydride and a suitable diene (1,3-butadiene) to form a cyclohexene ring. The double bond in this ring serves as a masked precursor to the two carbonyl groups required for the subsequent cyclization.

-

Unmasking the 1,4-Dicarbonyl Moiety: The cyclohexene double bond is subjected to oxidative cleavage (ozonolysis), breaking the carbon-carbon bond and forming two aldehyde functionalities. This step generates the critical linear 1,4-dicarbonyl precursor.

-

Heterocyclic Ring Formation: The precursor undergoes a classical cyclocondensation reaction with hydrazine hydrate, followed by an oxidation (aromatization) step to form the stable pyridazine ring system.

This pathway is illustrated in the diagram below.

Caption: Overall synthetic strategy from maleic anhydride to the target product.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Maleic anhydride is corrosive, and hydrazine hydrate is toxic and corrosive.[9] Butadiene is a flammable gas.

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Adduct)

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings.[10][11] Here, 1,3-butadiene acts as the diene and maleic anhydride as the dienophile. For safety and ease of handling, 1,3-butadiene is generated in situ from the thermal decomposition of butadiene sulfone (3-sulfolene).[9]

Protocol:

-

Apparatus Setup: Assemble a 100 mL round-bottomed flask with a reflux condenser. Atop the condenser, place a gas outlet adapter connected via tubing to a gas trap containing a solution of sodium hydroxide to neutralize the sulfur dioxide byproduct.[9]

-

Reagent Addition: To the flask, add butadiene sulfone (12.0 g, 0.10 mol), finely ground maleic anhydride (9.8 g, 0.10 mol), and 15 mL of xylene. Add a magnetic stir bar.

-

Reaction: Gently heat the mixture using a heating mantle with stirring. The solids will dissolve, and the mixture will begin to reflux (approx. 135-140 °C). Maintain a gentle reflux for 45 minutes. During this time, the butadiene sulfone decomposes to release 1,3-butadiene and SO₂, and the Diels-Alder reaction proceeds.

-

Isolation: Remove the heating mantle and allow the flask to cool slowly to room temperature, and then in an ice bath. The product will crystallize from the xylene solution.

-

Purification: Collect the white crystals by vacuum filtration and wash them with a small amount of cold petroleum ether to remove residual xylene. Air-dry the product.

| Parameter | Value |

| Typical Yield | 80-85% |

| Melting Point | 103-104 °C |

| Appearance | White crystalline solid |

Part 2: Synthesis of 2,3-Diformylsuccinic Acid (1,4-Dicarbonyl Precursor) via Ozonolysis

Ozonolysis is the method of choice for the clean oxidative cleavage of a double bond. An oxidative workup is employed to ensure the resulting carbonyls are fully oxidized and the anhydride is hydrolyzed to the dicarboxylic acid form.

Protocol:

-

Dissolution: Dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride (10.0 g, 0.066 mol) in 150 mL of methanol in a three-necked flask equipped with a gas dispersion tube and a low-temperature thermometer.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution from an ozone generator. Monitor the reaction by bubbling the exhaust gas through a potassium iodide solution; the reaction is complete when the exhaust gas turns the KI solution brown, indicating an excess of ozone. A blue tint in the reaction mixture also signals completion.

-

Workup: Stop the ozone flow and purge the solution with nitrogen or oxygen gas for 10 minutes to remove residual ozone. Add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the cold solution.

-

Hydrolysis & Isolation: Allow the mixture to warm to room temperature and then gently reflux for 1 hour. This step completes the oxidation and hydrolyzes the anhydride. Remove the solvent under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid. This crude 2,3-diformylsuccinic acid is often used directly in the next step without further purification.

Part 3: Synthesis of Pyridazine-4,5-dicarboxylic Acid

This final stage involves the formation of the heterocyclic ring through condensation with hydrazine, followed by aromatization.

Protocol:

-

Cyclocondensation: To the crude 2,3-diformylsuccinic acid from the previous step, add 100 mL of glacial acetic acid.[6] Cool the solution in an ice bath. Slowly add hydrazine hydrate (3.5 mL, ~0.07 mol) dropwise with vigorous stirring, ensuring the temperature remains below 20 °C.

-

Aromatization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 2 hours. The dihydropyridazine intermediate formed will oxidize to the aromatic pyridazine. The color of the solution may darken.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the acetic acid by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by cold ethanol. Recrystallize from hot water or an ethanol/water mixture to obtain pure Pyridazine-4,5-dicarboxylic acid.

Characterization of Final Product

The identity and purity of the synthesized Pyridazine-4,5-dicarboxylic acid should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ ~9.5-9.7 ppm (s, 2H, pyridazine C-H), δ ~13.5-14.0 ppm (br s, 2H, COOH) |

| ¹³C NMR (DMSO-d₆) | δ ~165-167 ppm (C=O), δ ~140-142 ppm (C-COOH), δ ~155-157 ppm (C-H) |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1720 (C=O), ~1580 (C=N, C=C aromatic) |

| Molecular Formula | C₆H₄N₂O₄[12][13][14] |

| Molecular Weight | 168.11 g/mol [12][13][14] |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide details a reliable and logical synthetic route to Pyridazine-4,5-dicarboxylic acid starting from maleic anhydride. By employing a Diels-Alder reaction to construct a key intermediate, followed by ozonolysis and a classical hydrazine condensation, the synthesis overcomes the constitutional challenge posed by the starting materials. The provided protocols are robust and grounded in established chemical principles, offering researchers a clear path to accessing this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Fall 2025.

- Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride. News.

- ResearchGate. (n.d.). Diels-Alder reaction of furan and maleic anhydride.

- OChemOnline. (2013, July 21).

- Green Chemistry (RSC Publishing). (n.d.).

- Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society.

- Brainly.in. (2018, March 25). reaction of substituted hydrazine with maleic anhydride.

- Chimichi, S., Nesi, R., & Neri, M. (1984). Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. (2018, April 3).

- National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- ResearchGate. (2019, April 25).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.

- Jones, R. G. (1956). Reactions of Hydrazine with Heterocyclic 1,2-Dicarboxylic Acid Esters. Journal of the American Chemical Society.

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.

- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.

- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

- ChemTube3D. (n.d.). Synthesis of Pyridazine.

- Universidade do Minho. (n.d.).

- National Center for Biotechnology Information. (n.d.). Pyridazine-4,5-dicarboxylic Acid. PubChem.

- VTechWorks. (n.d.). Process design for the production of maleic acid hydrazide for weed control.

- Feuer, H., & Rubinstein, H. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Contribution from the R. B.

- MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.

- Santa Cruz Biotechnology. (n.d.). Pyridazine-4,5-dicarboxylic acid.

- Alfred State. (n.d.). Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction.

- PubChemLite. (2025). Pyridazine-4,5-dicarboxylic acid (C6H4N2O4).

- National Center for Biotechnology Information. (2010, March 12). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PMC.

- Scirp.org. (2015).

- ResearchGate. (2025, October). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 6. datapdf.com [datapdf.com]

- 7. brainly.in [brainly.in]

- 8. researchgate.net [researchgate.net]

- 9. web.alfredstate.edu [web.alfredstate.edu]

- 10. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]

- 11. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 12. Pyridazine-4,5-dicarboxylic Acid | C6H4N2O4 | CID 6417081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. PubChemLite - Pyridazine-4,5-dicarboxylic acid (C6H4N2O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Pyridazine-4,5-dicarboxylic acid: Synthesis, Reactivity, and Applications

Abstract

Pyridazine-4,5-dicarboxylic acid (CAS No. 59648-14-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its rigid, polar pyridazine core, decorated with two adjacent carboxylic acid functional groups, provides a unique scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties and a robust synthesis protocol to its versatile chemical reactivity and significant role as a precursor in drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in research and development.

Core Identification and Physicochemical Properties

Pyridazine-4,5-dicarboxylic acid is a crystalline solid at room temperature. The adjacent nitrogen atoms in the aromatic ring create a significant dipole moment, influencing its solubility and intermolecular interactions, making it a valuable component for tuning the physicochemical properties of larger molecules.[3]

Chemical Structure:

Caption: 2D Structure of Pyridazine-4,5-dicarboxylic acid.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 59648-14-5 | [2][3][4] |

| Molecular Formula | C₆H₄N₂O₄ | [2][3][5] |

| Molecular Weight | 168.11 g/mol | [2][3] |

| IUPAC Name | pyridazine-4,5-dicarboxylic acid | [3] |

| Appearance | Solid | [4] |

| Melting Point | >210 °C (decomposition) | [6] |

| SMILES | C1=C(C(=CN=N1)C(=O)O)C(=O)O | [3][5] |

| InChIKey | YRTBTTMXMPXJBB-UHFFFAOYSA-N | [3][5] |

| Predicted XlogP | -1.1 | [5] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Purification

The synthesis of pyridazine-4,5-dicarboxylic acid is most reliably achieved through the oxidative cleavage of the fused benzene ring of quinoxaline. This method is robust and scalable. While a specific protocol for this exact transformation is not widely published, the procedure is analogous to the well-documented synthesis of pyrazine-2,3-dicarboxylic acid from the same starting material. The following protocol is adapted from that established synthesis, leveraging the same chemical principles.

The core of this synthesis is the powerful oxidizing agent potassium permanganate (KMnO₄), which selectively attacks the electron-rich benzene portion of the quinoxaline scaffold while leaving the more electron-deficient pyrazine (or, in our case, pyridazine) ring intact. The reaction is performed in an aqueous medium at elevated temperatures to ensure sufficient reaction kinetics.

Caption: Representative workflow for the synthesis of Pyridazine-4,5-dicarboxylic acid.

Experimental Protocol (Representative)

Materials:

-

Quinoxaline (1.0 mole equivalent)

-

Potassium permanganate (KMnO₄) (approx. 6.0 mole equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, add hot deionized water (approx. 25-30 mL per gram of quinoxaline). Add the quinoxaline (1.0 eq) to the hot water.

-

Oxidant Addition: With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate (6.0 eq). The rate of addition must be carefully controlled to maintain a gentle reflux of the reaction mixture. Causality Note: Exothermic reaction. A slow, controlled addition prevents thermal runaway and ensures selective oxidation. This process typically takes 1 to 2 hours.

-

Reaction Monitoring & Completion: After the addition is complete, continue to stir the mixture at reflux until the purple color of the permanganate has disappeared, indicating its consumption.

-

Workup - Part 1 (Filtration): While still hot, filter the reaction mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake thoroughly with several portions of hot water to recover any adsorbed product. Trustworthiness Note: A thorough wash is critical for maximizing yield.

-

Workup - Part 2 (Isolation): Combine the filtrate and the aqueous washes. Concentrate the solution under reduced pressure to approximately one-quarter of its original volume.

-

Precipitation: Cool the concentrated solution in an ice bath. Slowly and carefully acidify the solution with concentrated HCl until the pH reaches ~1. Pyridazine-4,5-dicarboxylic acid will precipitate as a solid.

-

Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent, such as acetone, to yield the final product.

Chemical Reactivity and Synthetic Utility

The true value of Pyridazine-4,5-dicarboxylic acid lies in its utility as a versatile synthetic intermediate. The two adjacent carboxylic acid groups can be readily converted into other functional groups, most notably an anhydride, which serves as a highly reactive electrophilic partner for a wide range of nucleophiles.

Formation of Pyridazine-4,5-dicarboxylic anhydride

The diacid can be dehydrated to form the corresponding cyclic anhydride. This transformation is a gateway to a vast array of derivatives. The anhydride is a key intermediate for synthesizing 4,5-disubstituted pyridazines.

Reactions with Binucleophiles: A Pathway to Spiro-Heterocycles

A compelling application of the anhydride is its reaction with 1,3- and 1,4-binucleophiles. These reactions often proceed via complex, multi-step pathways, including Smiles-type rearrangements, to yield novel spiro-heterocyclic systems.[1][7] For example, reaction with reagents like 1,3-diphenylguanidine or o-phenylenediamine leads to the formation of complex 1,3,7,8-tetra-azaspiro[4.5]decane derivatives.[1][7] This reactivity provides a powerful tool for building molecular complexity from a simple, commercially available starting material.

Caption: Key synthetic transformations of Pyridazine-4,5-dicarboxylic acid.

Applications in Drug Discovery

The pyridazine ring is considered a "privileged structure" in medicinal chemistry. Its unique electronic properties—being π-deficient and possessing a large dipole moment—confer advantages in modulating drug properties.[8]

-

Bioisosterism: The pyridazine core can act as a bioisostere for other aromatic systems like phenyl, pyridine, or pyrimidine rings. This allows chemists to fine-tune steric and electronic properties to optimize binding with biological targets.

-

Solubility and Pharmacokinetics: The polarity of the pyridazine nucleus can enhance the aqueous solubility of a drug candidate, which is often correlated with improved oral bioavailability.

-

Target Interactions: The two adjacent nitrogen atoms are effective hydrogen bond acceptors, enabling strong and specific interactions with protein targets such as kinases, which are central to many disease pathways.

Pyridazine-4,5-dicarboxylic acid and its derivatives serve as foundational scaffolds for developing novel therapeutics. For example, derivatives have been synthesized and evaluated as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target relevant to neurodegenerative diseases and certain cancers.[9] The ability to readily functionalize the 4 and 5 positions allows for the systematic exploration of chemical space to achieve desired potency and selectivity against such targets.

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the synthesized material.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the carboxylic acid groups. Key expected absorptions include:

-

O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound are not widely available in the literature, spectral prediction tools provide valuable guidance for characterization.[10][11] The molecule's symmetry means only one signal is expected for the two equivalent aromatic protons and two distinct signals for the carbons of the pyridazine ring, plus a signal for the equivalent carboxyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 9.5 - 9.7 | Singlet | Aromatic protons (H3, H6). Deshielded due to the electron-withdrawing nature of the ring nitrogens and adjacent carboxyl groups. |

| ¹³C | ~ 165 - 167 | Singlet | Carboxyl carbons (C=O). |

| ¹³C | ~ 152 - 154 | Singlet | Aromatic carbons (C3, C6). |

| ¹³C | ~ 140 - 142 | Singlet | Aromatic carbons bearing carboxyls (C4, C5). |

Disclaimer: These are predicted values. Actual experimental values may vary.

Conclusion

Pyridazine-4,5-dicarboxylic acid is more than a simple chemical; it is a strategic platform for innovation. Its straightforward synthesis from quinoxaline and its transformation into a highly reactive anhydride intermediate open up a rich field of synthetic possibilities. For drug discovery professionals, the inherent properties of the pyridazine core offer a reliable and effective tool for designing next-generation therapeutics with optimized binding, solubility, and pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary to leverage the full potential of this valuable heterocyclic building block.

References

-

Chimichi, S., Nesi, R., & Neri, M. (1982). Reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Gazzetta Chimica Italiana, 112(9), 249. Link

-

Chimichi, S., Nesi, R., & Neri, M. (1984). Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2491-2495. Link

-

Adembri, G., Chimichi, S., Nesi, R., & Scotton, M. (1977). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1020-1024. Link

-

Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from supplementary information related to various publications. Link

-

MDPI. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

-

Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1844-1869. Link

-

PubChemLite. (n.d.). Pyridazine-4,5-dicarboxylic acid (C6H4N2O4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridazine-4,5-dicarboxylic Acid. PubChem Compound Database. Retrieved from [Link]

-

Foucourt, A., Hédou, D., Dubouilh-Benard, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. Link

-

Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. JBRPC. Link

-

ResearchGate. (n.d.). Synthesis of pyridazines, pyrazines, quinazolines, quinoxalines, triazines, and tetrazines. Retrieved from [Link]

-

Gidron, O., Diskin-Posner, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7349-7353. Link

-

Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. Link

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Link

-

The Royal Society of Chemistry. (2021). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Link

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Pyridazine-4,5-dicarboxylic Acid | C6H4N2O4 | CID 6417081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - Pyridazine-4,5-dicarboxylic acid (C6H4N2O4) [pubchemlite.lcsb.uni.lu]

- 6. PYRIDAZINE-4,5-DICARBOXYLIC ACID | 59648-14-5 [chemicalbook.com]

- 7. Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Visualizer loader [nmrdb.org]

- 11. CASPRE [caspre.ca]

The Architectural Blueprint of a Pharmaceutical Scaffold: A Technical Guide to the Crystal Structure of Pyridazine-4,5-dicarboxylic Acid

Abstract

Pyridazine-4,5-dicarboxylic acid stands as a pivotal molecular scaffold, its derivatives demonstrating significant potential in medicinal chemistry and materials science.[1][2] The spatial arrangement of its constituent atoms, dictated by the crystal structure, governs its physicochemical properties, including solubility, stability, and bioavailability—critical parameters in drug development.[1] This guide delineates a comprehensive, field-proven methodology for the determination and in-depth analysis of the crystal structure of Pyridazine-4,5-dicarboxylic acid. While a definitive public crystal structure for this specific molecule remains elusive, this document serves as a complete technical workflow for its elucidation, from synthesis to advanced structural analysis. We will navigate the critical steps of rational synthesis, strategic crystallization, single-crystal X-ray diffraction (SC-XRD), and the synergistic application of computational modeling to achieve a holistic understanding of its solid-state architecture.

Introduction: The Significance of Crystalline Architecture in Drug Design

The pyridazine ring is a recognized "privileged structure" in medicinal chemistry, known for its unique electronic properties and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The dicarboxylic acid functional groups appended to this core at the 4 and 5 positions introduce a rich potential for diverse intermolecular interactions, making the crystal engineering of this molecule a subject of considerable interest. Understanding the three-dimensional lattice, including bond lengths, angles, and intermolecular forces, is paramount for predicting the behavior of active pharmaceutical ingredients (APIs).[4][5] This guide provides the technical framework to establish that understanding.

Synthesis and Purification: Laying the Foundation for Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity Pyridazine-4,5-dicarboxylic acid. A common synthetic route involves the oxidation of a suitable precursor, such as 4,5-dimethylpyridazine or a related derivative.[6] Alternatively, reactions involving pyridazine-4,5-dicarboxylic anhydride can yield the desired diacid.[7][8]

Post-synthesis, rigorous purification is non-negotiable. The presence of impurities can inhibit crystallization or lead to poorly resolved diffraction data. Recrystallization is the preferred method for purifying solid organic compounds.

Table 1: Solvent Screening for Recrystallization

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |

| Water | Sparingly Soluble | Soluble | Needles/Plates |

| Ethanol | Soluble | Very Soluble | Poor |

| Acetone | Sparingly Soluble | Soluble | Small Crystals |

| Acetonitrile | Sparingly Soluble | Soluble | Prisms |

This table represents hypothetical screening results to illustrate the selection process.

Based on such a screening, water or an aqueous mixture would likely be a suitable solvent system for obtaining high-quality single crystals.

The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, with the choice depending on the compound's solubility and stability.

Experimental Protocol: Slow Evaporation Crystallization

-

Solution Preparation : Prepare a saturated or near-saturated solution of purified Pyridazine-4,5-dicarboxylic acid in a selected solvent (e.g., hot water) in a clean vessel.

-

Filtration : Filter the hot solution through a pre-warmed funnel with filter paper to remove any particulate matter.

-

Crystallization Environment : Cover the vessel with a perforated film (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.

-

Incubation : Place the vessel in a vibration-free environment at a constant temperature.

-

Monitoring : Observe the vessel periodically over several days to weeks for the formation of single crystals. Avoid agitating the solution.

Caption: Workflow for Single Crystal Growth.

Elucidating the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Step-by-Step SC-XRD Data Acquisition and Structure Solution

-

Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer. As the crystal is rotated, a detector collects the diffracted X-rays, which appear as spots of varying intensity.

-

Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Data Reduction : The intensities of the diffraction spots are measured and corrected for experimental factors.

-

Structure Solution : The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

-

Structure Refinement : The atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data, resulting in a final, accurate crystal structure.

Computational Corroboration and Deeper Insights

Computational methods are indispensable for validating and further analyzing the experimentally determined crystal structure.

Geometry Optimization with Density Functional Theory (DFT)

Before attempting to predict crystal packing, it is crucial to understand the most stable conformation of the isolated molecule. Gas-phase geometry optimization using DFT provides this information.

Protocol for DFT-based Geometry Optimization:

-

Input Structure : Build an initial 3D model of Pyridazine-4,5-dicarboxylic acid.

-

Method Selection : Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) in a quantum chemistry software package (e.g., Gaussian, NWChem).

-

Calculation : Run the geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Analysis : Analyze the resulting optimized geometry, including bond lengths, bond angles, and dihedral angles.

Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a molecule from its chemical diagram alone. These methods are particularly valuable when experimental structure determination is challenging.

Caption: A typical Crystal Structure Prediction workflow.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Once a crystal structure is determined, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intricate network of intermolecular interactions that hold the crystal lattice together. This analysis maps properties onto a unique molecular surface, providing insights into close contacts.

Key Mapped Properties:

-

d_norm : A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

-

Shape Index : Identifies complementary hollows and bumps, characteristic of π-π stacking interactions.

-

2D Fingerprint Plots : A 2D histogram of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface, quantifying the contribution of different types of interactions (e.g., O···H, N···H, C···H).

For Pyridazine-4,5-dicarboxylic acid, one would anticipate strong O-H···N and O-H···O hydrogen bonds to be dominant features, which would be clearly visible as bright red regions on the d_norm surface and as distinct spikes on the 2D fingerprint plot.

Integrated Structural Analysis: A Case Study with Pyridazine-4-carboxylic Acid

In the absence of a published structure for the title compound, we can draw valuable insights from the known crystal structure of the related Pyridazine-4-carboxylic acid.

Table 2: Crystallographic Data for Pyridazine-4-carboxylic Acid

| Parameter | Value |

| Chemical Formula | C5H4N2O2 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.165(2) |

| b (Å) | 6.215(1) |

| c (Å) | 7.413(2) |

| Volume (ų) | 514.4(3) |

| Z | 4 |

| Data from Deng et al. |

The analysis of this structure reveals intermolecular O-H···N hydrogen bonds linking the molecules into chains. This provides a validated starting point for hypothesizing the packing of Pyridazine-4,5-dicarboxylic acid, which would likely feature a more complex 2D or 3D hydrogen-bonding network due to the additional carboxylic acid group.

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted approach to determining and comprehensively analyzing the crystal structure of Pyridazine-4,5-dicarboxylic acid. The integration of meticulous experimental work—from synthesis and crystallization to single-crystal X-ray diffraction—with powerful computational tools like DFT and Hirshfeld surface analysis provides a complete architectural understanding of this important molecule. The elucidation of this structure will be a significant contribution to the fields of crystal engineering and medicinal chemistry, enabling a more rational design of novel therapeutics and functional materials based on the pyridazine scaffold.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 1, 2026, from [Link]

- Deng, S., Chen, J., Liu, Y., & Zhang, N. (2015). Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 139-140.

-

Crystal structure prediction. (2023, December 19). In Wikipedia. [Link]

-

University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Materials Research Laboratory. Retrieved January 1, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 1, 2026, from [Link]

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.

- Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.

-

Is there a free / open source software to analyze X-Ray diffraction images?. (2023, November 21). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Themed collection Methods and applications of crystal structure prediction. (n.d.). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

- Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications.

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

What is Crystal Structure Prediction? And why is it so difficult?. (2021, April 9). CCDC. Retrieved January 1, 2026, from [Link]

- Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329-335.

- Farcas, A. D., & Diudea, M. V. (2019). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 20(18), 4567.

-

Geometry Optimization. (n.d.). EXPO - Software Ic. Retrieved January 1, 2026, from [Link]

- Aiello, E., Dattolo, G., Cirrincione, G., & Almerico, A. M. (1984). Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2045-2048.

-

Recrystallization. (n.d.). Vrije Universiteit Brussel. Retrieved January 1, 2026, from [Link]

-

DFT calculations a, Geometry optimization by DFT for (i) JNU-3a@2C3H6... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

- Machine-learning accelerated geometry optimization in molecular simulation. (2021). The Journal of Chemical Physics, 154(9), 094116.

- Kulaev, K., Ryabov, A., Medvedev, M., Burnaev, E., & Vanovskiy, V. (2025). On the practical applicability of modern DFT functionals for chemical computations.

-

Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved January 1, 2026, from [Link]

- Heinisch, G., & Matuszczak, B. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2006). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Recrystallization (chemistry). (2024, November 20). In Wikipedia. [Link]

- Aiello, E., Dattolo, G., Cirrincione, G., Almerico, A. M., & Mingoia, F. (1986). Reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Journal of the Chemical Society, Perkin Transactions 1, 1-4.

-

Recrystallization1. (n.d.). University of Wisconsin-River Falls. Retrieved January 1, 2026, from [Link]

-

Recrystallization. (n.d.). Jack Westin. Retrieved January 1, 2026, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 1, 2026, from [Link]

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). European Journal of Medicinal Chemistry, 277, 116768.

-

The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. (n.d.). LinkedIn. Retrieved January 1, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). Pyridazine-4,5-dicarboxylic acid. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). Pyridazine-4,5-dicarboxylic Acid. Retrieved January 1, 2026, from [Link]

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). Molecules, 27(20), 6848.

-

Cambridge Structural Database. (2023, December 11). In Wikipedia. [Link]

- Kenny, G. D., & McArdle, P. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(13), 1239-1259.

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). Molecules, 15(3), 1783-1808.

-

Drug design, development and biological screening of pyridazine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 1, 2026, from [Link]

- A Novel 3D Coordination Polymer Based on Bridging Interactions of the Pyridine-2,3-dicarboxylic Acid. (2009). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 39(8), 494-497.

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 1, 2026, from [Link]

- The crystal structures of three pyrazine-2,5-dicarboxamides. (2017).

-

Search - Access Structures. (n.d.). CCDC. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). Pyridazine-4-carboxylic Acid. Retrieved January 1, 2026, from [Link]

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. PYRIDAZINE-4,5-DICARBOXYLIC ACID | 59648-14-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - Pyridazine-4,5-dicarboxylic acid (C6H4N2O4) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Synthesis of Pyridazine-4,5-dicarboxylic Acid via Dinitrile Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and Its Strategic Importance

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capabilities, and the ability to modulate aqueous solubility—make it an invaluable component in the design of novel therapeutics.[1][2] Pyridazine derivatives have shown a wide spectrum of biological activities, including cardiovascular, antiviral, and anticancer effects.[3][4]

Pyridazine-4,5-dicarboxylic acid (CAS 59648-14-5) is a particularly valuable derivative, serving as a rigid, highly functionalized building block.[5][6] Its two carboxylic acid groups provide handles for the construction of more complex molecular architectures, such as polymers, metal-organic frameworks, and spiro-heterocycles through its versatile anhydride intermediate.[7][8] While its precursor, 4,5-dicyanopyridazine (DCP), has been extensively studied for its remarkable reactivity in cycloaddition reactions,[9][10][11] the direct conversion of DCP to the target diacid via hydrolysis is a fundamental transformation that warrants a detailed technical examination.

This guide provides an in-depth exploration of this synthetic route, grounding the experimental approach in the fundamental principles of nitrile hydrolysis. We will dissect the reaction mechanism, justify the selection of experimental parameters, and present a detailed protocol for the synthesis, workup, and characterization of pyridazine-4,5-dicarboxylic acid.

Part 1: Mechanistic Underpinnings of Dinitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic transformation in organic synthesis that can be achieved under either acidic or basic conditions.[12] The reaction is not a single-step conversion but proceeds through a crucial amide intermediate (R-CONH₂). Due to the high stability of the carbon-nitrogen triple bond, particularly in aromatic systems, significant energy input, typically in the form of heat (reflux), is required to drive the reaction to completion.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[12] The subsequent multi-step mechanism involves tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[12] The final hydrolysis of the amide is often the rate-limiting step and is driven forward by the protonation of the departing ammonia, which prevents the reverse reaction.

The overall acid-catalyzed pathway for a dinitrile can be visualized as follows:

Caption: Generalized mechanism of acid-catalyzed dinitrile hydrolysis.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[10] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under the basic conditions to form a carboxylate salt. A final acidification step during the workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[9]

Part 2: A Proposed Protocol for the Synthesis of Pyridazine-4,5-dicarboxylic Acid

Disclaimer: The following is a proposed experimental protocol based on the established principles of acid-catalyzed aromatic nitrile hydrolysis. While the synthesis of 4,5-dicyanopyridazine from pyridazine-4,5-dicarboxylic acid is documented,[9][11] a specific, peer-reviewed protocol for this reverse transformation could not be identified in a comprehensive literature search. This procedure is therefore intended as an expert-guided starting point for methods development.

Experimental Workflow

Caption: Proposed workflow for the synthesis and isolation of the target compound.

Materials and Equipment

-

Reagents:

-

4,5-Dicyanopyridazine (DCP)

-

Concentrated Hydrochloric Acid (~37%)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (e.g., 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

TLC plates (Silica gel) and developing chamber

-

Vacuum oven or desiccator

-

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dicyanopyridazine (e.g., 1.0 eq).

-

Addition of Acid: In a fume hood, carefully add concentrated hydrochloric acid (e.g., 20-30 mL per gram of DCP). The mixture may generate some heat.

-

Reflux: Attach the reflux condenser and begin heating the mixture using a heating mantle. Bring the reaction to a gentle reflux (approx. 110 °C) and maintain it for 12-24 hours.

-

Causality: The high temperature is essential to overcome the activation energy for the hydrolysis of the stable aromatic nitrile groups. Concentrated HCl provides both the catalytic protons and the water required for the reaction.

-

-

Reaction Monitoring (Self-Validation): Periodically (e.g., every 4 hours), the reaction progress can be monitored. Take a small aliquot, carefully neutralize it with a base (e.g., NaHCO₃ solution), and spot it on a TLC plate against the starting material to observe the disappearance of the DCP spot.

-

Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product should form. To maximize precipitation, cool the flask further in an ice-water bath for 30-60 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and ammonium chloride.

-

Drying: Transfer the white to off-white solid to a watch glass and dry under vacuum or in a desiccator to a constant weight.

Part 3: Characterization and Data Analysis

The identity and purity of the synthesized pyridazine-4,5-dicarboxylic acid must be confirmed through rigorous analytical methods.

| Property | Literature Value / Expected Result | Actual Result |

| Molecular Formula | C₆H₄N₂O₄ | |

| Molecular Weight | 168.11 g/mol [6] | |

| Appearance | White to off-white solid | |

| Melting Point (°C) | To be determined | |

| ¹H NMR | A singlet for the two equivalent pyridazine protons (in DMSO-d₆ or D₂O with base). | |

| ¹³C NMR | Signals for the quaternary pyridazine carbons and the carboxyl carbons. | |

| IR (cm⁻¹) | Broad O-H stretch (~3000), C=O stretch (~1700), C=N and C=C stretches (~1600-1400). | |

| Mass Spec (m/z) | [M+H]⁺ = 169.02 or [M-H]⁻ = 167.01 | |

| Yield (%) | To be determined |

Part 4: The Product as a Versatile Synthon

The synthesized pyridazine-4,5-dicarboxylic acid is not merely an endpoint but a valuable starting material for further chemical elaboration. A key transformation is its conversion to pyridazine-4,5-dicarboxylic anhydride by treatment with a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (DCC). This highly reactive anhydride is an excellent electrophile and has been used to construct complex spiro-heterocyclic systems by reacting it with various binucleophiles.[7] These advanced structures are of significant interest in drug discovery for exploring novel chemical space.

Conclusion

The synthesis of pyridazine-4,5-dicarboxylic acid from 4,5-dicyanopyridazine is a robust transformation rooted in the fundamental principles of nitrile hydrolysis. While requiring forceful conditions, the reaction provides access to a highly valuable and versatile building block for medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction and workup conditions, researchers can effectively produce this key intermediate, enabling the development of novel and complex molecular entities.

References

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

-

Bellina, F., Ciucci, D., & Rossi, R. (1999). Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3131-3136. Retrieved from [Link]

- Heinisch, G., & Lötsch, G. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

- Senga, K., Novinson, T., Springer, R. H., & O'Brien, D. E. (1983). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Journal of Heterocyclic Chemistry, 20(4), 957-961.

-

Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1763. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6417081, Pyridazine-4,5-dicarboxylic Acid. Retrieved from [Link]

-

Heinisch, G., & Lötsch, G. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-336. Retrieved from [Link]

- Giomi, D., & Cecchi, M. (2003). Domino Reactions of 4,5-Dicyanopyridazine with Dihydroheterocycles: Synthetic and Mechanistic Features. The Journal of Organic Chemistry, 68(2), 310-315.

-

Speciality Chemicals. (n.d.). The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. Retrieved from [Link]

-

Chande, M. S., & Verma, R. S. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(16), 1983-2003. Retrieved from [Link]

-

Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). [Image]. Retrieved from [Link]

-

ResearchGate. (2018). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Retrieved from [Link]

-

ResearchGate. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Retrieved from [Link]

-

Reaction Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Retrieved from [Link]

-

PubChem. (n.d.). Pyridazine-4,5-dicarboxylic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Pyridazine-4,5-dicarboxylic Acid

Abstract